molecular formula C10H22N2 B1318841 3-Azepan-1-yl-2-methyl-propylamine CAS No. 893644-62-7

3-Azepan-1-yl-2-methyl-propylamine

Cat. No.: B1318841
CAS No.: 893644-62-7
M. Wt: 170.3 g/mol
InChI Key: VEGBREJXVGTQRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Azepan-1-yl-2-methyl-propylamine involves several synthetic routes and reaction conditions. One common method is the recyclization of small and medium carbo-, oxa-, or azacyclanes . This method involves the expansion of smaller rings to form the seven-membered azepine ring. Another approach is the multicomponent heterocyclization reaction, which allows for the preparation of various compounds with azepine scaffolds . These methods are often employed in industrial production due to their efficiency and scalability.

Chemical Reactions Analysis

3-Azepan-1-yl-2-methyl-propylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-2-methyl-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved . Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

3-Azepan-1-yl-2-methyl-propylamine can be compared with other similar compounds, such as 3-azepan-1-yl-propylamine . While both compounds share a similar azepine scaffold, they differ in their substituents and overall chemical structure. This difference in structure can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-(azepan-1-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(8-11)9-12-6-4-2-3-5-7-12/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGBREJXVGTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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